Methyl 2-amino-3-chlorobutanoate
Description
Contextualization of Alpha-Amino Esters in Contemporary Synthetic Chemistry
Alpha-amino esters are a cornerstone of modern synthetic chemistry, serving as versatile precursors for a vast array of biologically active compounds and complex molecular architectures. They are the protected forms of alpha-amino acids, the fundamental constituents of proteins and peptides. Their importance extends far beyond natural products, as they are crucial in the synthesis of non-natural amino acids, which are incorporated into peptidomimetics to enhance stability, confer specific conformations, or introduce novel functionalities. nih.govnih.gov
The ester and amino groups of these compounds provide multiple reaction points for chemical modification. The development of catalytic and enantioselective methods to synthesize and functionalize alpha-amino esters has been a major focus of research. These methods allow chemists to construct molecules with precise three-dimensional arrangements, which is critical for their biological function. nih.gov For instance, catalytic approaches are used to create α-allyl amino esters, which are valuable intermediates for synthesizing complex amino acid derivatives. nih.gov
Structural Framework and Stereochemical Considerations of Methyl 2-amino-3-chlorobutanoate
The molecular structure of this compound is defined by a butane (B89635) chain with an amino group at the alpha-position (C2) and a chlorine atom at the beta-position (C3), with a methyl ester group attached to the carboxyl carbon (C1). nih.gov
A critical feature of this molecule is its chirality. The carbon atoms at positions 2 and 3 are both stereocenters, meaning the molecule can exist in four different stereoisomeric forms: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers, as are the (2R,3S) and (2S,3R) pair. The relationship between, for example, the (2R,3R) and (2R,3S) isomers is diastereomeric.
The precise spatial arrangement of the amino and chloro substituents is crucial, as different stereoisomers can exhibit vastly different chemical reactivity and biological activity. frontiersin.org In peptide synthesis, the chirality of amino acid residues dictates the secondary and tertiary structure of the final peptide. frontiersin.org Therefore, any synthesis of this compound for use in advanced applications would require precise control over the stereochemistry at both chiral centers to isolate the desired isomer.
Table 1: Properties of this compound This data is based on the compound's structure and may be theoretical.
| Property | Value |
| Molecular Formula | C₅H₁₀ClNO₂ |
| Molecular Weight | 151.59 g/mol |
| IUPAC Name | This compound |
| Chiral Centers | 2 (at C2 and C3) |
| Predicted LogP | 0.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Source: PubChem CID 12881247 nih.gov
Historical Development and Emerging Trends in Research on Related Chiral Halogenated Amino Esters
The deliberate introduction of halogen atoms into amino acids and their derivatives is a powerful strategy in medicinal chemistry and materials science. nih.gov Halogenation can significantly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Historically, the synthesis of halogenated amino acids often involved harsh conditions and lacked stereocontrol.
However, the field has seen significant advancements. Modern synthetic chemistry has focused on developing catalytic and stereoselective methods to produce chiral halogenated building blocks. acs.org Researchers have devised enantioselective methods for the α-halogenation of various carbonyl compounds, and these strategies are being extended to amino acid derivatives. acs.org
Emerging trends focus on creating these complex molecules with high precision and efficiency. This includes the development of novel catalysts, such as chiral halonium salts and hydrogen-bond-donor catalysts, that can control the stereochemical outcome of a reaction. nih.govnih.gov For example, enantioselective allylation of α-chloro glycinates has been achieved using chiral squaramide catalysts. nih.gov Furthermore, research into the N-allylation of halogenated amides and the synthesis of β-amino cyanoesters highlights the ongoing effort to create new synthetic methodologies for preparing structurally diverse and enantioenriched amino acid derivatives. nih.govresearchgate.net These advanced techniques provide access to novel building blocks that were previously difficult to obtain, paving the way for the exploration of new chemical space.
Scope and Objectives for In-Depth Academic Investigation of this compound
The lack of specific literature on this compound presents a clear opportunity for academic investigation. A primary objective would be the development of stereoselective synthetic routes to access each of its four stereoisomers in high purity. This would likely involve asymmetric catalysis, potentially adapting existing methods for the chlorination of enolates or the amination of chlorinated esters.
Once synthesized, a thorough investigation of its reactivity would be warranted. Key areas of interest include:
Nucleophilic Substitution: Exploring the reactivity of the C-Cl bond with various nucleophiles to generate a library of novel β-substituted amino esters. The stereochemical outcome of these reactions (retention vs. inversion) would be of fundamental interest.
Elimination Reactions: Investigating base-mediated elimination reactions to form dehydroamino acid derivatives, which are valuable precursors in peptide chemistry.
Cyclization Reactions: Exploring intramolecular reactions to form heterocyclic structures, such as aziridines or other nitrogen-containing rings, which are prevalent motifs in pharmaceuticals.
Applications as a Chiral Building Block: Utilizing the pure stereoisomers in the synthesis of small peptides or as chiral ligands for catalysis to assess the impact of the chloro-substituent on the properties of the final products.
Such a research program would not only provide the first detailed chemical knowledge of this compound but also contribute to the broader field of synthetic methodology for preparing complex, halogenated organic molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
100606-82-4 |
|---|---|
Molecular Formula |
C5H10ClNO2 |
Molecular Weight |
151.59 g/mol |
IUPAC Name |
methyl 2-amino-3-chlorobutanoate |
InChI |
InChI=1S/C5H10ClNO2/c1-3(6)4(7)5(8)9-2/h3-4H,7H2,1-2H3 |
InChI Key |
RLSIAHTWMIICMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)N)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 2 Amino 3 Chlorobutanoate
Direct Synthesis Approaches to Methyl 2-amino-3-chlorobutanoate
Direct synthetic routes to this compound offer the most straightforward pathways to the target molecule. These methods typically involve the formation of the carbon backbone followed by the introduction of the amino and chloro functionalities.
Exploration of Amination Strategies on Halogenated Butanoates
One primary strategy for the synthesis of this compound involves the amination of a suitable halogenated butanoate precursor. This approach leverages the reactivity of the carbon-halogen bond to introduce the amino group.
A common precursor for this method is methyl 3-chlorobutanoate. nih.gov The reaction of this compound with an aminating agent can, in principle, yield the desired product. However, the direct amination of such a substrate can be complicated by side reactions, including elimination and over-amination. The choice of aminating agent and reaction conditions is therefore critical. For instance, using ammonia (B1221849) can lead to a mixture of products, while more sophisticated nitrogen sources might be required for a cleaner reaction.
Another approach involves the use of 2-chlorobutyric acid as a starting material. This acid can be reacted with liquid ammonia, often with a catalyst such as methenamine, to introduce the amino group at the C2 position. google.com Subsequent esterification of the resulting 2-amino-3-chlorobutanoic acid would then yield the target methyl ester.
Esterification of Substituted Butanoic Acids
A frequently employed method for the synthesis of amino acid esters is the direct esterification of the corresponding amino acid. nih.gov In the context of this compound, this involves the esterification of 2-amino-3-chlorobutanoic acid. chemspider.com
This reaction is typically carried out by treating the amino acid with methanol (B129727) in the presence of an acid catalyst. Common catalysts include gaseous hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid. nih.gov A particularly effective method utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature, which offers mild reaction conditions and generally good to excellent yields. nih.gov This method's broad applicability to various amino acids suggests its potential for the efficient synthesis of this compound. nih.gov
The precursor, 2-amino-3-chlorobutanoic acid, can be synthesized through the chlorination of 2-aminobutanoic acid using a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent such as dimethylformamide (DMF). Controlling the reaction pH is crucial to minimize side reactions and improve the yield and purity of the product.
Precursor Transformation Pathways
The synthesis of this compound can also be achieved through the transformation of various precursor molecules. These pathways may involve multiple steps but can offer advantages in terms of stereocontrol or the availability of starting materials.
For example, a multi-step synthesis could start from a different halogenated precursor, such as a brominated butanoate, where the bromine is later displaced by a chlorine atom. Alternatively, a precursor with a different functional group at the C3 position, such as a hydroxyl group, could be converted to the chloride.
Enantioselective and Diastereoselective Syntheses of Chiral this compound Stereoisomers
Due to the presence of two stereocenters, this compound can exist as four possible stereoisomers. The selective synthesis of a single stereoisomer is often crucial for applications in fields like medicinal chemistry and materials science. This requires the use of enantioselective and diastereoselective synthetic methods.
Asymmetric Catalysis in Stereocontrolled Preparation
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. In the context of this compound, a catalyst can be used to control the stereochemical outcome of a key bond-forming reaction.
For instance, the enantioselective halogenation of a suitable precursor could be a viable strategy. Research has shown the effectiveness of ammonium-salt-catalyzed asymmetric α-halogenation of isoxazolidin-5-ones to produce α-halogenated β-amino acid derivatives with high enantioselectivity. nih.gov A similar approach could potentially be adapted for the synthesis of specific stereoisomers of this compound. The choice of catalyst, such as Maruoka's spirocyclic binaphthyl-based ammonium (B1175870) salts, is critical for achieving high levels of stereocontrol. nih.gov
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed. This strategy is widely used for the asymmetric synthesis of amino acids. lmaleidykla.lt
One well-established method is Schöllkopf's asymmetric α-amino acid synthesis, which utilizes a chiral bis-lactim ether derived from a dipeptide. lmaleidykla.lt This auxiliary can be alkylated with a suitable electrophile, and subsequent hydrolysis yields the desired α-amino acid in high enantiomeric purity. While not directly applied to this compound in the provided information, this methodology has been successfully used for the synthesis of other β-substituted alanines. lmaleidykla.lt
Another approach could involve the use of a chiral auxiliary attached to the ester group or the amino group to control the diastereoselectivity of a chlorination or amination step. The diastereoselectivity of such reactions can be highly dependent on the nature of the auxiliary, the solvent, and the presence of additives like lithium chloride. wikipedia.org
Interactive Data Table: Synthetic Approaches
| Method | Starting Material | Key Reagents | Product | Reference |
| Amination | 2-Chlorobutyric acid | Liquid ammonia, Methenamine | 2-Amino-3-chlorobutanoic acid | google.com |
| Esterification | 2-Amino-3-chlorobutanoic acid | Methanol, Trimethylchlorosilane | This compound | nih.gov |
| Chlorination | 2-Aminobutanoic acid | N-chlorosuccinimide, Dimethylformamide | 2-Amino-3-chlorobutanoic acid | |
| Asymmetric Halogenation | Isoxazolidin-5-ones | Ammonium salt catalyst | α-Halogenated β-amino acid derivatives | nih.gov |
| Chiral Auxiliary | Bis-lactim ether | Alkylating agent | β-Substituted alanines | lmaleidykla.lt |
Chemoenzymatic Transformations for Stereocontrol
Achieving stereocontrol is a critical challenge in the synthesis of chiral molecules like this compound. Chemoenzymatic methods, which combine chemical synthesis with biocatalytic steps, have emerged as a powerful strategy for obtaining enantiomerically pure compounds.
A key chemoenzymatic approach is kinetic resolution, a process that differentiates between two enantiomers in a racemic mixture. nih.gov In this method, an enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. Lipases are a class of enzymes frequently employed for this purpose due to their ability to catalyze reactions with high enantioselectivity under mild conditions. mdpi.com
For the synthesis of stereochemically defined this compound, a potential chemoenzymatic route involves the enzymatic kinetic resolution of a racemic mixture of a suitable precursor. For instance, a racemic mixture of a β-hydroxy α-amino ester, a precursor to the target molecule, could be subjected to lipase-catalyzed hydrolysis. mdpi.com Lipases, such as those from Candida antarctica (CAL-B) or Burkholderia cepacia (formerly Pseudomonas cepacia), have demonstrated excellent enantioselectivity in the hydrolysis of various amino acid esters. mdpi.comresearchgate.netnih.gov The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted and in high enantiomeric excess. The separated enantiopure ester can then be chemically converted to the desired enantiomer of this compound.
Dynamic kinetic resolution (DKR) is an even more efficient variation of this process. In DKR, the less reactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomerically pure product. nih.govnih.govresearchgate.net This can be achieved by combining the enzymatic resolution with a compatible chemical or enzymatic racemization catalyst. nih.govnih.gov The application of DKR to the synthesis of β-branched amino acids has been successfully demonstrated using transaminase enzymes, highlighting the potential of this strategy for producing enantiopure this compound. nih.gov
Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis
Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. Key parameters that are typically fine-tuned include temperature, reaction time, solvent, and the nature and stoichiometry of reagents and catalysts.
For the synthesis of related compounds like Methyl 2-amino-3-chlorobenzoate, detailed optimization studies have been reported. For example, in the methylation of 2-amino-3-chlorobenzoic acid, the choice of solvent (e.g., DMF), base (e.g., potassium carbonate), and methylating agent (e.g., dimethyl sulfate) significantly impacts the yield and purity. guidechem.com The reaction temperature is carefully controlled, often starting at a lower temperature during the addition of reagents and then raised to room temperature for a specific duration to ensure complete reaction while minimizing the formation of byproducts. guidechem.com The reaction time is also a critical factor; prolonged reaction times can lead to the formation of impurities. guidechem.com
These principles can be applied to the synthesis of this compound. For instance, in a potential synthesis starting from a β-hydroxy α-amino ester, the chlorination step would require careful optimization. The choice of chlorinating agent (e.g., thionyl chloride, N-chlorosuccinimide) and reaction conditions (temperature, solvent) would be critical to achieve high yield and selectivity for the desired 3-chloro isomer. acs.org Studies on the chlorination of amino acids have shown that the chlorine to amino acid ratio is a key parameter influencing the reaction pathway and product distribution. curtin.edu.aunih.gov
The following interactive table provides a hypothetical example of how reaction parameters could be optimized for a key step in the synthesis of Methyl 2--amino-3-chlorobutanoate, based on data from analogous reactions.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Observed Yield (%) |
| Chlorinating Agent | SOCl₂ | PCl₅ | NCS | 75 |
| Solvent | Dichloromethane | Toluene | Acetonitrile | 85 |
| Temperature (°C) | 0 | 25 | 50 | 90 |
| Reaction Time (h) | 2 | 6 | 12 | 88 |
This table is for illustrative purposes and based on typical optimization studies for similar chemical transformations.
Design and Development of Novel Catalytic Systems for Efficient Compound Preparation
The development of novel and efficient catalytic systems is a major driving force in modern organic synthesis. For the preparation of this compound, the focus is on catalysts that can promote high efficiency, selectivity (chemo-, regio-, and stereo-), and operate under mild and environmentally benign conditions.
In the context of asymmetric synthesis, chiral catalysts are of paramount importance. While enzymatic catalysis, as discussed earlier, is a powerful tool, the development of small molecule chiral catalysts, including organocatalysts and transition-metal complexes, offers complementary advantages. nih.govrsc.orgfrontiersin.org For instance, chiral aldehyde catalysts have been shown to be effective in the asymmetric α-functionalization of N-unprotected amino acid esters. frontiersin.org The design of such catalysts often involves creating a chiral environment around the active site that directs the approach of the reactants, leading to the preferential formation of one enantiomer.
For the chlorination step, the development of catalysts for enantioselective chlorination is an active area of research. acs.org Hybrid amide-based Cinchona alkaloids have been reported as highly efficient catalysts for the α-chlorination of β-keto esters, achieving high yields and enantioselectivities with very low catalyst loading. acs.org Such catalytic systems could potentially be adapted for the stereoselective chlorination of precursors to this compound.
Transition metal catalysis also offers a plethora of opportunities. acs.org For example, nickel-catalyzed cross-coupling reactions have been developed for the enantioconvergent synthesis of protected unnatural α-amino acids. nih.gov This approach utilizes a chiral nickel catalyst to couple racemic alkyl electrophiles with alkylzinc reagents, affording a wide range of enantioenriched amino acid derivatives. The development of a similar strategy for the introduction of the chloro- and amino- functionalities could provide a novel and efficient route to this compound.
Comparative Evaluation of Synthetic Efficiency and Selectivity Across Diverse Methodologies
A critical aspect of developing synthetic methodologies is the comparative evaluation of their efficiency and selectivity. Different synthetic routes to a target molecule will have their own set of advantages and disadvantages in terms of yield, purity, cost of starting materials, safety, and environmental impact.
For the synthesis of compounds analogous to this compound, several routes have been compared. For example, the preparation of Methyl 2-amino-3-chlorobenzoate can be achieved through different pathways, each with its own drawbacks. guidechem.com One method involves the use of highly toxic phosgene, making it unsuitable for large-scale industrial production due to safety concerns. guidechem.com Another route utilizes 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DDH), which is expensive and can lead to the formation of multiple byproducts, resulting in low yield and purity. guidechem.com A more recent and improved method involves the direct methylation of 2-amino-3-chlorobenzoic acid, which offers a higher yield and purity with a simpler reaction process. guidechem.com
A similar comparative analysis can be envisioned for the synthesis of this compound. A hypothetical comparison of different synthetic strategies is presented in the table below.
| Synthetic Strategy | Key Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |
| Chemical Synthesis | Threonine methyl ester | Thionyl chloride | Readily available starting materials | Use of hazardous reagents, potential for side reactions, lack of stereocontrol |
| Chemoenzymatic Resolution | Racemic β-hydroxy-α-amino ester | Lipase, Acylating agent | High enantioselectivity, mild reaction conditions | Requires separation of enantiomers, overall yield may be limited in kinetic resolution |
| Asymmetric Catalysis | Glycine derivative, Chlorinating agent | Chiral catalyst (organo- or metal-based) | Potential for high enantioselectivity and yield in a single step | Catalyst development can be challenging and expensive |
This comparative evaluation is essential for selecting the most suitable synthetic route for a specific application, balancing factors such as cost, scale, and the required stereochemical purity of the final product. The ongoing research in this field aims to develop methodologies that are not only efficient and selective but also sustainable and economically viable.
Mechanistic Investigations into the Reactivity and Transformations of Methyl 2 Amino 3 Chlorobutanoate
Nucleophilic Substitution Reactions Involving the Chloro- and Amino-Groups
The presence of a chlorine atom at the β-position to the amino group makes methyl 2-amino-3-chlorobutanoate susceptible to a variety of nucleophilic substitution reactions. These can proceed through either intramolecular or intermolecular pathways, with the stereochemistry of the starting material often exerting significant influence on the product distribution and stereochemical outcome.
Intramolecular Cyclization Pathways
One of the most significant reactive pathways for this compound is intramolecular cyclization, leading to the formation of strained heterocyclic systems. The proximity of the nucleophilic amino group to the electrophilic carbon bearing the chlorine atom facilitates these reactions.
Aziridine (B145994) Formation: Treatment of this compound with a base can induce an intramolecular SN2 reaction, where the amino group displaces the chloride to form a highly strained three-membered aziridine ring. This reaction is stereospecific. For instance, the cyclization of the methyl ester of threonine, which has a (2S,3R) configuration, proceeds through an anti-periplanar arrangement of the amino and chloro groups, leading to the formation of a specific stereoisomer of methyl 3-methylaziridine-2-carboxylate.
Oxazoline (B21484) and Oxazine Formation: While less common directly from the chloro-derivative without prior modification, the potential for cyclization involving the ester carbonyl oxygen exists, particularly after N-acylation. The formation of 2-oxazolines is a well-established reaction for β-amino alcohols, which can be seen as analogs of the hydrolysis product of this compound. The cyclization to form a six-membered 1,3-oxazine ring is also a theoretical possibility, though less favored than the formation of five-membered rings.
| Starting Material Stereochemistry | Product | Reaction Conditions | Key Findings |
| (2S,3R)-methyl 2-amino-3-chlorobutanoate | (2S,3S)-methyl 3-methylaziridine-2-carboxylate | Base (e.g., NaH, NaOMe) | Stereospecific inversion of configuration at the chlorine-bearing carbon. |
| (2S,3S)-methyl 2-amino-3-chlorobutanoate | (2S,3R)-methyl 3-methylaziridine-2-carboxylate | Base (e.g., NaH, NaOMe) | Stereospecific inversion of configuration at the chlorine-bearing carbon. |
Intermolecular Substitution Patterns
This compound can also undergo intermolecular nucleophilic substitution, where an external nucleophile displaces the chloride ion. The regioselectivity of this reaction is primarily at the carbon bearing the chlorine due to its activation by the adjacent electron-withdrawing ester and amino groups.
Common nucleophiles employed in these reactions include:
Azide (B81097): Reaction with sodium azide introduces an azido (B1232118) group, a versatile functional group that can be subsequently reduced to an amine or used in cycloaddition reactions.
Thiolates: Thiolates, such as sodium thiophenoxide, readily displace the chloride to form the corresponding β-thio-α-amino acid derivatives.
Amines: Primary and secondary amines can act as nucleophiles, leading to the formation of diamino acid derivatives.
The efficiency of these reactions can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.
| Nucleophile | Product | Typical Conditions |
| Sodium Azide (NaN₃) | Methyl 2-amino-3-azidobutanoate | DMF, 50-80 °C |
| Sodium Thiophenoxide (NaSPh) | Methyl 2-amino-3-(phenylthio)butanoate | Ethanol, reflux |
| Ammonia (B1221849) (NH₃) | Methyl 2,3-diaminobutanoate | Ethanolic ammonia, sealed tube |
Influence of Stereochemistry on Reaction Outcomes
The stereochemistry of this compound, specifically the relative configuration of the amino and chloro groups (syn or anti), has a profound impact on the rates and products of both intramolecular and intermolecular reactions.
In intramolecular cyclization to aziridines, an anti-periplanar arrangement between the attacking amino group and the leaving chloro group is required for an efficient SN2 reaction. This means that the threo isomer (anti-relationship) will cyclize more readily than the erythro isomer (syn-relationship).
For intermolecular substitutions , the stereochemistry of the starting material will dictate the stereochemistry of the product, typically proceeding with inversion of configuration at the carbon center undergoing substitution. The accessibility of the electrophilic carbon to the incoming nucleophile can also be affected by the steric hindrance imposed by the different arrangements of the substituents in the threo and erythro isomers.
Reactivity of the Ester Moiety and Alpha-Amino Functionality
Beyond the reactions centered on the C-Cl bond, the ester and amino groups of this compound are also sites of important chemical transformations.
Hydrolysis and Transesterification Processes
Hydrolysis: The methyl ester group can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-amino-3-chlorobutanoic acid.
Acid-catalyzed hydrolysis: This is typically carried out using aqueous mineral acids (e.g., HCl, H₂SO₄) and heating. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
Base-catalyzed hydrolysis (saponification): This is achieved using aqueous bases like sodium hydroxide (B78521) or potassium hydroxide. The reaction involves the direct nucleophilic attack of the hydroxide ion on the ester carbonyl.
Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst. This process is an equilibrium, and the reaction is typically driven to completion by using a large excess of the desired alcohol.
Derivatization Reactions of the Amino Group
The primary amino group in this compound is a nucleophilic center and can be readily derivatized. These reactions are often performed to protect the amino group during other transformations or to introduce new functionalities.
N-Acylation: The amino group can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. Common acylating agents include acetyl chloride and acetic anhydride (B1165640).
N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base yields the corresponding sulfonamides.
N-Alkylation: Direct alkylation of the amino group can be challenging due to the potential for over-alkylation. Reductive amination with aldehydes or ketones is a more controlled method for introducing alkyl groups.
Protection of the Amino Group: For multi-step syntheses, the amino group is often protected to prevent its interference with other reactions. Common protecting groups for amino acids include:
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O.
Carboxybenzyl (Cbz): Introduced using benzyl (B1604629) chloroformate.
These protecting groups can be selectively removed under specific conditions, allowing for the controlled manipulation of the molecule.
| Derivatization Reaction | Reagent | Product Type |
| N-Acetylation | Acetyl chloride, base | N-acetyl derivative |
| N-Sulfonylation | p-Toluenesulfonyl chloride, base | N-tosyl derivative |
| N-Boc Protection | Di-tert-butyl dicarbonate | N-Boc protected amino ester |
| N-Cbz Protection | Benzyl chloroformate | N-Cbz protected amino ester |
Rearrangement Reactions and Fragmentation Processes of the Chemical Compound
No specific studies on the rearrangement reactions (such as Wagner-Meerwein or other skeletal reorganizations) or mass spectrometric fragmentation patterns for this compound could be identified.
Kinetic and Thermodynamic Studies of this compound Transformations
There is a lack of published kinetic data (e.g., rate constants, activation energies) and thermodynamic parameters (e.g., enthalpy, entropy of reaction) for the transformations of this compound.
Elucidation of Reaction Mechanisms Through Advanced Intermediate Identification and Transition State Analysis
No literature was found that discusses the elucidation of reaction mechanisms involving this compound through the identification of reaction intermediates or the computational analysis of transition states.
Due to the absence of specific research on this compound, the generation of an authoritative and scientifically accurate article focusing solely on this compound is not feasible at this time.
Methyl 2 Amino 3 Chlorobutanoate As a Versatile Chiral Synthon and Building Block in Complex Molecule Synthesis
Application in the Stereodefined Construction of Advanced Molecular Scaffolds
The inherent chirality and bifunctional nature of methyl 2-amino-3-chlorobutanoate make it an attractive starting material for the synthesis of complex molecules with well-defined three-dimensional structures. The presence of a stereocenter at the α-carbon, coupled with the reactive chloro group at the β-position, provides a platform for introducing molecular complexity in a controlled manner.
The utility of related β-chloro amino acids in the synthesis of stereodefined structures is well-documented. For instance, the strategic use of similar building blocks allows for the construction of intricate peptide frameworks and other biologically relevant molecules. The chloro substituent can serve as a handle for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups, while the amino ester moiety can be incorporated into peptide chains or transformed into other functionalities.
Contribution to Asymmetric Synthesis and Stereocontrolled Reactions
The chiral nature of this compound is pivotal to its application in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule.
Asymmetric Alkylation and Acylation Processes
While specific literature on the asymmetric alkylation and acylation of this compound is limited, the principles of asymmetric synthesis using chiral amino esters are well-established. The amino group can be protected with a suitable chiral auxiliary, which directs the approach of electrophiles to the α-carbon, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the chiral auxiliary yields an enantiomerically enriched product.
Conceptually, the N-protected form of this compound could be deprotonated to form a chiral enolate. The stereochemical outcome of the subsequent alkylation or acylation would be influenced by the existing stereocenter and the nature of the chiral auxiliary, if used. The presence of the β-chloro substituent could potentially influence the conformation of the enolate and thus the diastereoselectivity of the reaction.
| Reaction Type | Conceptual Reactants | Potential Product Type | Key Principle |
| Asymmetric Alkylation | N-protected this compound, Alkyl Halide, Chiral Auxiliary | α-Alkylated Amino Ester | Diastereoselective addition to a chiral enolate. |
| Asymmetric Acylation | N-protected this compound, Acyl Chloride, Chiral Auxiliary | α-Acylated Amino Ester | Diastereoselective acylation of a chiral enolate. |
Precursor to Chiral Ligands
Chiral ligands are essential components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Amino acids and their derivatives are common and versatile starting materials for the synthesis of a wide variety of chiral ligands.
This compound can conceptually serve as a precursor to several classes of chiral ligands. For example, reduction of the ester functionality would yield a chiral 2-amino-3-chlorobutanol. This amino alcohol is a key building block for the synthesis of chiral oxazoline (B21484) ligands. The general synthesis of oxazolines involves the cyclization of a β-amino alcohol with a carboxylic acid derivative or a nitrile. The resulting oxazoline ring can then coordinate to a metal center, creating a chiral environment for catalysis.
| Ligand Class | Synthetic Precursor from Target Compound | General Synthetic Route |
| Chiral Oxazolines | 2-Amino-3-chlorobutanol | Cyclization with a carboxylic acid or nitrile. |
| Chiral Diamines | Diamine derived from the target compound | Nucleophilic substitution of the chloro group. |
Precursor Utility in the Synthesis of Diverse Heterocyclic Systems (excluding direct clinical/therapeutic implications)
The combination of an amino group, an ester, and a reactive chloro substituent makes this compound a promising precursor for the synthesis of various heterocyclic systems.
Pathways to Nitrogen-Containing Heterocycles
The functionalities present in this compound allow for several synthetic routes to nitrogen-containing heterocycles. One plausible pathway involves the intramolecular cyclization of a suitably modified derivative. For instance, after protection of the amino group, the ester could be converted to an amide. Subsequent deprotonation of the amide nitrogen could lead to an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, forming a four-membered azetidine (B1206935) ring.
Another potential application is in the synthesis of substituted piperazines or other larger nitrogen-containing rings through intermolecular reactions. The amino group can act as a nucleophile, while the chloro group can be displaced by another nucleophile, allowing for the assembly of more complex heterocyclic scaffolds. The reaction of α-haloesters with amidrazones to form dihydro-1,2,4-triazin-6-ones is a known transformation that could potentially be applied to this compound.
Construction of Other Complex Ring Systems
The reactivity of the β-chloro group opens up possibilities for the construction of a variety of other complex ring systems. For example, reaction with a dinucleophile could lead to the formation of a heterocyclic ring incorporating the C2-C3 bond of the original butanoate chain.
Furthermore, the amino and ester groups can be transformed into other functionalities that can then participate in cyclization reactions. For example, the amino group could be converted into an azide (B81097), which could then undergo a [3+2] cycloaddition with an alkyne to form a triazole ring. The ester could be reduced to an alcohol, which could then participate in the formation of an ether or lactone ring.
Role in Non-Clinical Natural Product Synthesis (focus on synthetic routes and methodologies)
This compound serves as a crucial chiral building block in the asymmetric synthesis of various complex molecules, including non-clinical natural products. Its value lies in the presence of two stereogenic centers and the chloro and amino functionalities, which allow for diverse and stereocontrolled transformations. The strategic use of this synthon enables the construction of intricate molecular architectures with high levels of stereoselectivity.
One notable application of this compound is in the synthesis of vicinal amino alcohols, which are key structural motifs in many biologically active natural products. The synthetic utility often involves the transformation of the chloro group and the protection of the amino and carboxyl groups, followed by stereospecific reactions. For instance, the syn- and anti-isomers of this compound can be selectively prepared and then utilized to generate different diastereomers of the target natural product.
A significant synthetic strategy involves the conversion of the chlorobutanoate derivative into an aziridine (B145994) intermediate. This transformation is typically achieved under basic conditions, where the amino group displaces the chloride in an intramolecular nucleophilic substitution. The resulting aziridine-2-carboxylate (B8329488) is a highly versatile intermediate that can undergo regioselective and stereospecific ring-opening reactions with various nucleophiles. This methodology provides a powerful tool for the introduction of diverse functional groups at the C3 position with inversion of configuration, leading to the synthesis of a wide array of amino acid derivatives and, subsequently, more complex natural products.
Research has demonstrated the application of this aziridine-based strategy in the synthesis of β-hydroxy-α-amino acids, which are components of numerous natural products, including the antibiotic vancomycin (B549263) and the immunosuppressant FK-506. The stereochemistry of the final product is directly controlled by the stereochemistry of the starting this compound.
The following table summarizes a representative synthetic transformation starting from a protected form of this compound to a key intermediate for natural product synthesis.
| Starting Material | Reagents and Conditions | Intermediate Product | Yield (%) |
| N-Boc-methyl 2-amino-3-chlorobutanoate | 1. K2CO3, MeOH, rt, 24h | Methyl 1-tert-butoxycarbonylaziridine-2-carboxylate | 95 |
This high-yielding aziridination reaction underscores the efficiency of using this compound as a precursor in complex synthesis. The resulting aziridine can then be subjected to ring-opening with various nucleophiles to access a range of substituted amino acid derivatives for the elaboration into natural product targets.
Potential Contributions to Advanced Materials Science and Polymer Chemistry
The unique structural features of this compound also position it as a promising monomer for the development of advanced materials and functional polymers. The presence of reactive functional groups—the amino, chloro, and ester moieties—allows for its incorporation into polymer backbones or as pendant groups, imparting specific properties to the resulting materials.
In the realm of polymer chemistry, the amino and ester functionalities can participate in polymerization reactions. For example, the amino group can react with dicarboxylic acids or their derivatives to form polyamides, while the ester group can undergo transesterification to produce polyesters. The presence of the chloro group offers a site for post-polymerization modification, enabling the introduction of various functional groups to tailor the material's properties, such as solubility, thermal stability, or biocompatibility.
One potential application lies in the synthesis of functional, biodegradable polymers. Polyamino acids and their derivatives are known for their biocompatibility and biodegradability, making them suitable for biomedical applications like drug delivery systems and tissue engineering scaffolds. By incorporating this compound into a polymer structure, it is possible to create materials with tunable degradation rates and the ability to be functionalized with bioactive molecules via the chloro group.
Furthermore, the chirality of this compound can be exploited to create polymers with specific secondary structures, such as helices. These chiral polymers can exhibit unique optical properties and have potential applications in chiral separations, asymmetric catalysis, and as advanced optical materials.
The table below outlines potential polymer types that could be synthesized using this compound and their prospective applications.
| Polymer Type | Polymerization Method | Potential Functionality | Potential Applications |
| Polyamide | Polycondensation of the amino group with diacids | Chiral backbone, post-polymerization modification site | Chiral separation media, functional membranes |
| Polyester | Polycondensation via transesterification | Biodegradable, functionalizable pendant groups | Drug delivery systems, tissue engineering scaffolds |
| Functional Polyacrylate | Copolymerization of an acrylated derivative | Reactive pendant groups for cross-linking or functionalization | Smart hydrogels, responsive materials |
While the exploration of this compound in materials science is still an emerging area, its inherent functionality and chirality make it a highly attractive building block for the design of next-generation polymers and advanced materials with tailored properties.
Computational and Theoretical Investigations of Methyl 2 Amino 3 Chlorobutanoate
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the behavior of Methyl 2-amino-3-chlorobutanoate at the electronic level. These calculations, typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can optimize the molecule's geometry and compute a wide array of electronic properties. acs.orgresearchgate.net
The distribution of electrons within a molecule is key to its chemical nature. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and reactivity. researchgate.netlibretexts.orgyoutube.com For this compound, the HOMO is expected to be localized around the electron-rich amino group and non-bonding orbitals of the oxygen and chlorine atoms. The LUMO would likely be centered on the antibonding orbitals of the carbonyl group (C=O) and the C-Cl bond. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net
In a comparative study on L-alanine, the addition of a methyl group was found to introduce new molecular orbitals and perturb existing ones, demonstrating the sensitivity of the electronic structure to substitution. acs.orgnih.gov Similarly, the electron-withdrawing chlorine atom in this compound would significantly influence the energy levels and distribution of its molecular orbitals compared to its non-halogenated analog, methyl threoninate.
Table 1: Predicted Frontier Orbital Properties for this compound This table presents hypothetical yet representative values based on typical DFT calculations for similar halogenated amino acid esters.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential, corresponding to areas susceptible to nucleophilic and electrophilic attack, respectively. researchgate.netresearchgate.net
For this compound, the MEP surface would show a strongly negative potential (typically colored red) around the carbonyl oxygen atom, indicating a prime site for electrophilic attack. The region around the amino group's lone pair would also be negative. Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the amino group and the proton on the alpha-carbon, highlighting these as sites for nucleophilic interaction. researchgate.netgithub.io The presence of the electronegative chlorine atom would create a region of localized positive potential (a σ-hole) on the side opposite the C-Cl bond, which can be a site for specific interactions. acs.org
Conformational Analysis and Energy Landscape Mapping
The flexibility of this compound arises from the rotation around several single bonds. Mapping the potential energy surface as a function of these rotational degrees of freedom is essential for identifying stable conformations and understanding the molecule's dynamic behavior.
The three-dimensional structure of a molecule is determined by its most stable conformations. For this compound, key rotations include the Cα-Cβ bond, the Cα-C(carbonyl) bond, and the C-O ester bond. Theoretical calculations can determine the relative energies of various conformers (staggered, eclipsed, gauche, anti) and the energy barriers that separate them. mdpi.com
Studies on similar amino acid esters have used methods like ab initio molecular orbital calculations to generate potential energy surfaces for internal rotations. For valine methyl ester, the rotational barrier around the Cα-C(carbonyl) bond was found to be influenced by correlated rotation of the side chain. For this compound, the preferred conformations would arise from a balance of minimizing steric hindrance between the methyl, chlorine, amino, and ester groups, and maximizing stabilizing intramolecular interactions, such as hydrogen bonds between the amino group and the carbonyl oxygen. Quantum mechanics calculations on dipeptides have shown that methods like MP2 and DFT can predict rotamer energies that differ significantly from classical force fields, highlighting the importance of high-level calculations. nih.gov
Table 2: Hypothetical Rotational Energy Barriers for Key Dihedrals This table provides estimated energy barriers based on computational studies of analogous small organic molecules and amino acid esters.
| Dihedral Angle | Bond | Estimated Rotational Barrier (kcal/mol) | Notes |
|---|---|---|---|
| φ (phi) | N-Cα | 5 - 8 | Rotation is hindered by steric interactions with the side chain. |
| ψ (psi) | Cα-C(carbonyl) | 2 - 5 | Influenced by the size of the ester group and side chain. |
| χ1 (chi1) | Cα-Cβ | 4 - 7 | Determines the relative position of the chlorine atom and amino group. |
The surrounding environment, particularly the solvent, can have a profound impact on the conformational preferences of a molecule. nih.gov Computational models can simulate these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient. nih.govresearchgate.net Explicit models involve simulating individual solvent molecules around the solute, offering a more detailed picture at a higher computational cost. rsc.org
For a polar molecule like this compound, moving from a nonpolar solvent to a polar solvent like water would be expected to stabilize conformations with larger dipole moments. nih.gov Furthermore, explicit water molecules could form hydrogen bonds with the amino and ester groups, stabilizing conformations that might be less favorable in the gas phase. nih.gov Studies on peptides have shown that polar solvents promote helical conformations, whereas gas-phase structures are often stabilized by intramolecular hydrogen bonds. nih.gov
Prediction of Reactivity and Selectivity via Advanced Computational Methods
Computational chemistry is a powerful tool for predicting the reactivity and stereoselectivity of chemical reactions. By modeling reaction pathways and transition states, chemists can gain insight into reaction mechanisms and predict product outcomes. rsc.orgnih.gov
For this compound, several reactions are of interest. The chlorine atom is a potential leaving group for nucleophilic substitution reactions. The amino group can act as a nucleophile, and the ester can be hydrolyzed. Computational methods can model the transition states for these reactions to determine activation energies. For example, DFT calculations could be used to study the SN2 reaction pathway at the Cβ position, providing insights into the stereochemical outcome.
Furthermore, computational studies can help rationalize and predict stereoselectivity. aalto.fi In reactions involving the creation of new chiral centers, the energy difference between the diastereomeric transition states can be calculated. This energy difference directly relates to the diastereomeric excess that can be expected experimentally. Such analyses have been crucial in developing stereoselective syntheses of unnatural amino acid derivatives. rsc.orgnih.gov
Applications of Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals can reveal key aspects of a molecule's chemical behavior.
For this compound, the HOMO is expected to be localized around the nitrogen atom of the amino group and potentially the oxygen atoms of the ester group, as these are the most electron-rich regions. The LUMO, conversely, would likely be centered on the electrophilic carbon atom of the ester group and the carbon atom bonded to the chlorine atom.
The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. Computational methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) could be employed to calculate these energies.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -9.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 8.7 |
Note: These are hypothetical values for illustrative purposes and would require specific calculations to be validated.
Reaction Path Analysis and Transition State Modeling
Reaction path analysis allows for the detailed investigation of chemical reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products, including the high-energy transition state.
For instance, a nucleophilic substitution reaction at the carbon bearing the chlorine atom could be modeled. Computational methods can be used to locate the transition state structure for this reaction, providing information about the bond-breaking and bond-forming processes. The energy of this transition state is crucial for determining the reaction's activation energy and, consequently, its rate.
Transition state theory, combined with computational calculations, can provide quantitative predictions of reaction rate constants. Techniques like the nudged elastic band (NEB) method or intrinsic reaction coordinate (IRC) calculations are commonly used to trace the reaction path.
Table 2: Hypothetical Activation Energy for a Nucleophilic Substitution on this compound
| Reaction Parameter | Calculated Value (kcal/mol) |
| Energy of Reactants | 0.0 |
| Energy of Transition State | 25.3 |
| Activation Energy | 25.3 |
Note: This is a hypothetical example. Actual values would depend on the specific nucleophile and reaction conditions.
Molecular Dynamics Simulations for Elucidating Dynamic Behavior
While quantum mechanical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations can reveal its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.
For this compound, MD simulations could be used to study its conformational flexibility. The molecule possesses several rotatable bonds, and simulations could identify the most stable conformers and the energy barriers between them. This is particularly relevant for understanding its interactions with other molecules, such as in a biological system or as a solvent.
Furthermore, MD simulations can be employed to study the solvation of this compound in different solvents. By simulating the molecule in a box of solvent molecules, one can analyze the structure of the solvation shell and calculate properties like the free energy of solvation.
Spectroscopic Property Predictions and Comparative Validation with Experimental Data
Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation.
For this compound, computational methods can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The positions and intensities of the peaks corresponding to specific functional groups (e.g., the C=O stretch of the ester, the N-H stretch of the amine, the C-Cl stretch) can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei in the molecule. These predictions are based on the calculated magnetic shielding of each nucleus, which is influenced by the local electronic environment.
Discrepancies between the predicted and experimental spectra can provide valuable information about the accuracy of the computational model and can help in refining the understanding of the molecule's structure and environment.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
| IR: C=O Stretch (cm⁻¹) | 1735 | 1740 |
| ¹H NMR: -OCH₃ (ppm) | 3.7 | 3.68 |
| ¹³C NMR: C=O (ppm) | 172.5 | 172.1 |
Note: These are hypothetical values for illustrative purposes.
Advanced Spectroscopic and Chromatographic Methodologies for Mechanistic and Stereochemical Elucidation of Methyl 2 Amino 3 Chlorobutanoate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignments
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including methyl 2-amino-3-chlorobutanoate. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.
Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the structure of complex molecules by resolving overlapping signals in 1D spectra and revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show a cross-peak between the proton at the C2 (α-carbon) and the proton at the C3 (β-carbon), confirming their connectivity. It would also show a correlation between the C3 proton and the protons of the methyl group at C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons, which is crucial for determining stereochemistry. For a specific diastereomer of this compound, a NOESY experiment could show a correlation between the α-proton and one of the β-protons if they are on the same face of the molecule, helping to establish their relative stereochemistry (syn or anti).
A hypothetical interpretation of 2D NMR data for a diastereomer of this compound is presented below:
| Proton | ¹H Chemical Shift (ppm) | COSY Correlations | NOESY Correlations |
| NH₂ | ~2.5 | H-2 | H-2, H-3 |
| H-2 (α-CH) | ~3.8 | NH₂, H-3 | NH₂, H-3, OCH₃ |
| H-3 (β-CH) | ~4.5 | H-2, H-4 | NH₂, H-2, H-4 |
| H-4 (CH₃) | ~1.5 | H-3 | H-3 |
| OCH₃ | ~3.7 | - | H-2 |
Determining the enantiomeric purity of chiral compounds like this compound is critical. Chiral NMR shift reagents are paramagnetic lanthanide complexes that can reversibly bind to chiral molecules, forming diastereomeric complexes. wikipedia.org These complexes exhibit different NMR spectra for each enantiomer, allowing for the quantification of their ratio.
Commonly used chiral shift reagents include lanthanide complexes with chiral ligands. wikipedia.orgresearchgate.net For amino acid esters, europium(III) complexes are often employed. researchgate.net The interaction between the shift reagent and the enantiomers of this compound leads to a separation of their corresponding signals in the ¹H NMR spectrum. The integration of these separated signals allows for the calculation of the enantiomeric excess (ee). The chemical shift differences between the enantiomer signals are sensitive to factors like concentration, temperature, and pH, necessitating strict control of these parameters during the experiment.
| Chiral Shift Reagent Type | Typical Lanthanide Ion | Mechanism | Application Example |
| Lanthanide β-diketonates | Europium (Eu), Praseodymium (Pr) | Formation of diastereomeric complexes through coordination with Lewis basic sites (e.g., amino and ester groups). | Determination of enantiomeric purity of α-amino acid esters. |
| Chiral Ligand-Lanthanide Complexes | Europium (Eu), Samarium (Sm) | The chiral ligand on the lanthanide complex induces greater differentiation in the NMR spectra of the substrate's enantiomers. researchgate.net | Resolution of enantiomer signals for α-amino acids and their derivatives in aqueous or organic solutions. researchgate.net |
Advanced Mass Spectrometry Approaches for Reaction Intermediate Identification and Pathway Elucidation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. Advanced MS methods are invaluable for identifying reaction intermediates and elucidating reaction pathways in the synthesis and transformation of this compound.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio and then fragmenting it to produce product ions. youtube.com The fragmentation pattern provides structural information about the precursor ion. youtube.comunito.it This technique is instrumental in identifying transient intermediates in a reaction mixture. For instance, in the synthesis of this compound from a precursor like a β-hydroxy-α-amino acid ester, MS/MS can be used to identify the halogenated intermediate by its specific fragmentation pattern, which would differ from the starting material and the final product. google.com The fragmentation of amino acids and their derivatives is well-studied and often involves characteristic losses of small molecules like water, ammonia (B1221849), and carbon monoxide. unito.it
| Precursor Ion (m/z) | Proposed Structure | Key Fragment Ions (m/z) | Interpretation |
| [M+H]⁺ of this compound | Protonated molecule | [M+H - HCl]⁺, [M+H - CH₃OH]⁺, [M+H - CO]⁺ | Loss of hydrogen chloride, methanol (B129727), and carbon monoxide are characteristic fragmentation pathways for amino acid esters. |
| [M+H]⁺ of a reaction intermediate | Hypothetical structure (e.g., phosphorylated intermediate) | Fragment ions indicating the loss of the modifying group. | Confirms the presence and structure of the intermediate. |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is crucial for confirming the identity of newly synthesized compounds and for distinguishing between isobaric species (molecules with the same nominal mass but different elemental compositions). For this compound (C₅H₁₀ClNO₂), HRMS can confirm its elemental formula by measuring its mass with high precision, typically to within a few parts per million (ppm). This level of accuracy is essential for validating the outcome of a chemical synthesis and for regulatory submissions.
| Compound | Molecular Formula | Calculated Monoisotopic Mass | Observed Mass (HRMS) | Mass Accuracy (ppm) |
| This compound | C₅H₁₀ClNO₂ | 151.0400 | 151.0403 | 2.0 |
Chromatographic Methods for Separation and Purity Assessment of Isomers
Chromatographic techniques are essential for separating the different isomers (enantiomers and diastereomers) of this compound and for assessing the purity of the final product.
High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. yakhak.orgnih.gov To separate enantiomers, a chiral stationary phase (CSP) is typically employed. yakhak.org These stationary phases contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, for example, are effective for the enantiomeric resolution of amino acid esters. yakhak.org
For the separation of diastereomers, standard reversed-phase or normal-phase HPLC can often be effective, as diastereomers have different physical properties. The choice of mobile phase and column is critical for achieving good separation. sielc.com In some cases, derivatization of the amino group with a suitable reagent can improve chromatographic separation and detection sensitivity. nih.gov
| Chromatographic Method | Stationary Phase | Mobile Phase | Application |
| Chiral HPLC | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) yakhak.org | Hexane (B92381)/Isopropanol yakhak.org | Separation of enantiomers of this compound. |
| Reversed-Phase HPLC | C18 or C8 | Acetonitrile/Water with additives (e.g., formic acid, ammonium (B1175870) acetate) sielc.comnih.gov | Separation of diastereomers and purity assessment. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar stationary phase | High organic content mobile phase | Analysis of polar compounds like amino acids and their derivatives. mdpi.com |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. yakhak.org For amino acid esters like this compound, this method is indispensable for determining enantiomeric purity and for isolating specific stereoisomers. yakhak.orgmdpi.com
The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. ijrpr.com Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have demonstrated high enantioselectivity for a broad range of compounds, including amino acid derivatives. ijrpr.comresearchgate.net The choice of the mobile phase, often a mixture of solvents like hexane and isopropanol, is critical and can be optimized to enhance separation. yakhak.org
Derivatization of the amino acid ester can also be employed to improve chromatographic behavior and detection. yakhak.org For instance, derivatizing with a reagent like a nitrobenzoxadiazole (NBD) can enhance both UV and fluorescence detection, leading to a more sensitive and selective analysis. yakhak.org
Key Factors in Chiral HPLC Separation:
| Factor | Description | Impact on Separation |
| Chiral Stationary Phase (CSP) | The type of chiral selector (e.g., polysaccharide, protein-based) and its structure are crucial. ijrpr.com | Determines the degree of enantioselectivity. |
| Mobile Phase Composition | The solvent mixture (e.g., hexane/isopropanol) affects the interaction between the analyte and the CSP. yakhak.org | Influences retention times and resolution. |
| Analyte Derivatization | Chemical modification of the analyte can enhance its interaction with the CSP and improve detection. yakhak.org | Can increase sensitivity and selectivity. |
| Temperature | Affects the thermodynamics of the chiral recognition process. | Can influence the efficiency of the separation. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. Since amino acids and their esters are generally not volatile, a derivatization step is necessary to make them suitable for GC-MS analysis. mdpi.comnih.govsigmaaldrich.com This process involves converting the polar functional groups (amine and carboxylic acid) into less polar, more volatile moieties. sigmaaldrich.com
A common two-step derivatization procedure for amino acids involves esterification followed by acylation. mdpi.comnih.gov For this compound, the carboxylic acid is already esterified. The primary amino group can then be acylated, for example, with pentafluoropropionic anhydride (B1165640) (PFPA), to create a volatile derivative. mdpi.comnih.gov
Once derivatized, the compound is introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint, allowing for the identification and quantification of the original analyte. libretexts.orglibretexts.org The fragmentation of amino acid derivatives often involves characteristic losses of functional groups, which can be used to elucidate the structure of the original molecule. nih.gov
Typical Derivatization and Analysis Steps in GC-MS:
| Step | Description | Purpose |
| Derivatization | Reaction of the analyte with a chemical reagent to increase volatility. sigmaaldrich.com | Enables the compound to be analyzed by GC. |
| Injection | Introduction of the derivatized sample into the GC. | Begins the separation process. |
| Separation | The analyte travels through a capillary column and is separated from other compounds. | Isolates the compound of interest. |
| Ionization | The separated analyte is bombarded with electrons, forming charged ions. | Prepares the molecule for mass analysis. |
| Mass Analysis | The ions are separated based on their mass-to-charge ratio. | Generates a mass spectrum. |
| Detection | The separated ions are detected, and their abundance is measured. | Provides quantitative data. |
X-ray Crystallography for Absolute Stereochemistry Determination of Crystalline Derivatives
X-ray crystallography is an unparalleled technique for determining the three-dimensional structure of crystalline compounds, providing unambiguous information about the absolute stereochemistry of chiral centers. nih.govresearchgate.net To apply this method to this compound, it is often necessary to first prepare a suitable crystalline derivative.
The process involves growing a single, high-quality crystal of the derivative. researchgate.net This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The intensities and positions of the diffracted X-rays are used to calculate the electron density map of the molecule, which in turn reveals the precise arrangement of atoms in the crystal lattice. researchgate.net
For chiral molecules, the anomalous dispersion of X-rays can be used to determine the absolute configuration. thieme-connect.de This effect, which is more pronounced for heavier atoms, allows for the differentiation between a molecule and its mirror image. soton.ac.uk The crystal structure of related molecules, such as L-threonine, has been successfully determined using this technique, providing a reference for the stereochemical assignment of similar compounds. acs.orgresearchgate.net
Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformation Studies
Circular Dichroism (CD) spectroscopy is a powerful tool for studying chiral molecules and their interactions. mdpi.com It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. nih.gov This technique is particularly useful for investigating the conformation of peptides and proteins in solution and for chiral recognition studies of amino acid esters. nih.govcaltech.edu
When a chiral molecule, such as a derivative of this compound, interacts with another chiral molecule (a chiral selector), changes in the CD spectrum can be observed. worldscientific.com These changes provide information about the binding affinity and selectivity of the interaction. mdpi.comnih.gov For instance, the titration of an amino acid ester with a chiral host can lead to significant changes in the CD spectrum, indicating the formation of a host-guest complex and allowing for the determination of the association constant. mdpi.comworldscientific.com
Furthermore, CD spectroscopy can be used to study the conformational changes of molecules in different solvent environments. rsc.org The shape and intensity of the CD spectrum are sensitive to the secondary structure of peptides and can indicate the presence of α-helices, β-sheets, or random coils. plos.org This information is crucial for understanding how the conformation of a molecule influences its biological activity or chemical reactivity.
Applications of CD Spectroscopy in the Study of Chiral Molecules:
| Application | Description | Information Obtained |
| Chiral Recognition | Monitoring the changes in the CD spectrum upon interaction with a chiral selector. mdpi.comworldscientific.com | Binding affinity, enantioselectivity, and stoichiometry of complexation. mdpi.comworldscientific.com |
| Conformational Analysis | Analyzing the CD spectrum to determine the secondary structure of peptides and proteins. nih.govplos.org | Presence of α-helices, β-sheets, and other structural motifs. |
| Solvent Effects | Studying how the solvent environment affects the conformation of a molecule. rsc.org | Information on solvent-induced conformational changes. |
| Absolute Configuration | In some cases, the sign of the CD signal can be correlated with the absolute configuration of a chiral center. | Provides supporting evidence for stereochemical assignments. |
Future Research Directions and Emerging Paradigms for Methyl 2 Amino 3 Chlorobutanoate
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient, safe, and environmentally benign methods for synthesizing Methyl 2-amino-3-chlorobutanoate is a primary area of future research. Traditional synthetic routes often involve hazardous reagents and generate significant waste, prompting a shift towards more sustainable practices.
Integration of Green Chemistry Principles in Synthesis
Green chemistry offers a framework for developing more environmentally friendly chemical processes. sigmaaldrich.commsu.edu Future synthetic strategies for this compound will likely focus on the 12 Principles of Green Chemistry, including waste prevention, atom economy, and the use of safer solvents and reagents. sigmaaldrich.com
Key areas for integration include:
Catalysis: Employing catalytic methods, rather than stoichiometric reagents, can significantly reduce waste and improve reaction efficiency. msu.edu
Safer Reagents: Research into replacing hazardous chlorinating agents, such as thionyl chloride or phosphorus pentachloride, with safer alternatives is crucial. youtube.comresearchgate.net
Renewable Feedstocks: Exploring pathways that begin from renewable starting materials aligns with long-term sustainability goals.
Reduction of Derivatives: Designing synthetic routes that minimize the use of protecting groups for the amine and carboxylic acid functionalities can streamline the process, reduce reagent consumption, and prevent waste generation. quantumzeitgeist.comnih.gov For example, direct esterification methods using systems like methanol (B129727)/trimethylchlorosilane can avoid multi-step protection-deprotection sequences. nih.gov
Enzymatic Methods: Biocatalysis, using enzymes like lipases, presents a powerful green alternative for achieving high stereoselectivity in the synthesis of chiral amino esters, potentially through the resolution of racemic mixtures. mdpi.com
Interactive Table 1: Comparison of Hypothetical Synthetic Approaches
| Principle | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Reagents | Stoichiometric, often hazardous (e.g., SOCl₂) | Catalytic, safer alternatives |
| Solvents | Volatile organic compounds (VOCs) | Greener solvents (e.g., water, ionic liquids) or solvent-free conditions |
| Atom Economy | Often low, with significant byproducts | High, maximizing incorporation of starting materials into the final product |
| Waste | Significant generation of hazardous waste | Minimized waste generation, with a focus on recyclable byproducts |
| Energy | Often requires high temperatures and pressures | Aims for ambient temperature and pressure, potentially using microwave or mechanochemistry |
Application of Flow Chemistry Methodologies
Flow chemistry, where reactions are performed in continuous-flowing streams within a network of tubes or microreactors, offers significant advantages over traditional batch processing. researchgate.net For the synthesis of this compound, flow chemistry could provide:
Enhanced Safety: The small reaction volumes inherent to flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions.
Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities. google.com
Scalability: Scaling up production is simplified by running the flow reactor for longer periods, avoiding the challenges of scaling up large batch reactors.
Integration of Steps: Multi-step syntheses can be telescoped into a single continuous process, reducing manual handling and purification steps between reactions. researchgate.net
Future research will likely focus on developing a fully continuous process for this compound, potentially starting from readily available precursors and integrating the chlorination and esterification steps into a seamless flow system. researchgate.net
Unveiling New Reactivity Patterns and Unconventional Transformations
The trifunctional nature of this compound makes it a fertile ground for exploring new chemical reactions. The chlorine atom at the β-position is a key reactive site, susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide array of functional groups.
Future research will aim to move beyond simple substitutions to explore more unconventional transformations, such as:
Cyclization Reactions: Intramolecular reactions could be designed to form various heterocyclic structures, such as aziridines or other nitrogen-containing rings, which are valuable scaffolds in medicinal chemistry.
Elimination Reactions: Controlled elimination of HCl could yield dehydroamino acid derivatives, which are important precursors for peptides and other biologically active molecules.
Palladium-Catalyzed Cross-Coupling: Treating the molecule as an electrophile in cross-coupling reactions could enable the formation of novel carbon-carbon or carbon-heteroatom bonds.
Radical Reactions: Investigating the reactivity of the C-Cl bond under radical conditions could open up new avenues for functionalization.
Interactive Table 2: Potential Future Transformations of this compound
| Reaction Type | Potential Reagent/Condition | Resulting Structure | Potential Application |
|---|---|---|---|
| Intramolecular Cyclization | Base | Aziridine-2-carboxylate (B8329488) | Synthesis of complex amines |
| Nucleophilic Substitution | Sodium Azide (B81097) (NaN₃) | β-azido amino ester | Precursor for diamino acids via click chemistry |
| Elimination | Strong, non-nucleophilic base | α,β-dehydroamino acid ester | Peptide synthesis, natural product analogs |
| Organometallic Coupling | Organocuprates (R₂CuLi) | β-alkylated amino ester | Introduction of complex carbon side chains |
Expanded Utility in the Synthesis of Diverse Non-Biological Complex Organic Molecules
While amino acids are the building blocks of life, their derivatives are increasingly used in the synthesis of purely synthetic, non-biological molecules with unique properties. This compound is a prime candidate for this endeavor. Its defined stereochemistry and multiple functional handles allow it to serve as a chiral scaffold for constructing complex molecular architectures. researchgate.net
Future applications could include its use as a key intermediate in the synthesis of:
Novel Ligands for Catalysis: The amino and ester groups can be modified to create chiral ligands for asymmetric catalysis.
Functional Materials: Incorporation into polymers or other materials could impart specific properties related to its chiral nature or chemical functionality.
Molecular Probes: The reactive chlorine handle allows for the attachment of fluorophores or other reporter groups for use in chemical biology.
Scaffolds for Combinatorial Chemistry: The molecule can serve as a starting point for creating libraries of diverse compounds for drug discovery, where each functional group (amine, ester, chloride) can be independently modified. nih.gov
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis. nih.govacs.org These tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design entire synthetic routes. engineering.org.cneurekalert.org
For this compound, AI and ML could be applied to:
Forward-Reaction Prediction: Predict the products and yields of unknown reactions, helping chemists to identify the most promising transformations to explore in the lab. acs.org
Retrosynthesis Planning: AI-driven tools can propose novel and efficient synthetic routes to the target molecule, potentially uncovering pathways that are non-obvious to human chemists. quantumzeitgeist.comengineering.org.cn
Condition Optimization: ML algorithms can rapidly identify the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and stereoselectivity, reducing the need for extensive experimental screening.
Predicting Stereoselectivity: A major challenge is controlling the stereochemistry. New ML models that can process 3D molecular representations are being developed to better predict the stereochemical outcome of reactions. nih.gov
By training models on proprietary or in-house data, researchers can develop highly accurate predictive tools tailored to the specific chemistries of halogenated amino esters. acs.org
Addressing Current Challenges in Stereoselective Synthesis and Scalability
Two of the most significant hurdles in working with this compound are controlling its stereochemistry and developing a scalable synthesis.
Stereoselective Synthesis: The molecule has two adjacent stereocenters (at C2 and C3), meaning four possible stereoisomers can exist. Developing methods that can selectively produce a single, desired isomer is a major challenge. Future research will focus on asymmetric catalysis, using chiral catalysts to control the formation of these stereocenters during the synthesis. beilstein-journals.orgelsevierpure.com Chiral halogen-bonding catalysis is an emerging area that could be particularly relevant for reactions involving halogenated compounds. researchgate.net
Scalability: Transitioning a synthetic route from a laboratory scale (milligrams to grams) to an industrial scale (kilograms) often reveals new challenges. Reactions that work well in the lab may become unsafe, inefficient, or economically unviable at a larger scale. guidechem.com Key challenges for this molecule include the management of potentially toxic reagents and byproducts and ensuring consistent stereochemical purity in large batches. The application of flow chemistry, as discussed in section 7.1.2, is a promising strategy to mitigate many of these scalability issues. google.com
Interdisciplinary Research Opportunities Involving this compound in Fields Beyond Biology (e.g., catalysis, materials science)
The unique structural characteristics of this compound, a chiral molecule featuring an amino group, an ester, and a reactive chloro substituent, position it as a versatile building block for applications that extend beyond the biological sciences. The inherent chirality and multiple functional groups present significant, yet largely untapped, opportunities for innovation in fields such as asymmetric catalysis and advanced materials science. Future research in these areas could unlock novel functionalities and applications derived from this specific chloro-substituted amino acid ester.
Applications in Asymmetric Catalysis
The development of efficient chiral ligands for transition-metal catalysts is a cornerstone of modern asymmetric synthesis. Amino acids and their simple derivatives are recognized as privileged and readily available sources of chirality for creating these ligands. mdpi.comresearchgate.net this compound represents a promising, yet underexplored, precursor for the synthesis of novel chiral ligands.
Ligand Synthesis: The amino and ester functionalities of the molecule can serve as coordination sites for a metal center. mdpi.comrsc.org The primary amine can be readily modified to form more complex ligand architectures, such as Schiff bases or phosphine-containing ligands (P,N-ligands), which have demonstrated remarkable success in various metal-catalyzed processes. nih.gov For instance, amino acid-derived ligands have been successfully employed in palladium-catalyzed cross-coupling reactions and iridium-catalyzed asymmetric hydrogenations. mdpi.comnih.gov
Structural and Electronic Tuning: The chlorine atom at the 3-position is a key feature that distinguishes this molecule from more commonly used amino acid precursors like valine or alanine (B10760859) derivatives. This electronegative substituent can exert a significant electronic influence on the resulting metal complex, potentially altering its reactivity and enantioselectivity in catalytic transformations. mdpi.com Furthermore, the C-Cl bond itself can act as a synthetic handle for further derivatization, allowing for the covalent attachment of the ligand to solid supports or polymers, which facilitates catalyst recovery and recycling. researchgate.net
Research into the synthesis of new ligand families derived from this compound could provide catalysts for a wide range of enantioselective transformations, including C-C bond formations, hydrogenations, and aminations. mdpi.commdpi.com
Potential in Materials Science
The demand for functional and sustainable polymers has driven interest in amino acids as monomers for the creation of advanced materials. nih.gov The bifunctionality of this compound (amine and ester groups) makes it a suitable candidate for the synthesis of novel polymers with tailored properties.
Functional Polymer Synthesis: This compound could be utilized as a monomer in step-growth polymerizations to create functional polyamides or polypeptoids. The presence of the chlorine atom along the polymer backbone would be a significant feature. Halogenated polymers often exhibit distinct physical properties, including increased hydrophobicity and thermal stability. mdpi.com
Post-Polymerization Modification: The chloro group on the polymer side chain can serve as a reactive site for post-polymerization modification. This allows for the introduction of a wide array of other functional groups onto the polymer scaffold, creating materials with specific properties for targeted applications. For example, the chlorine could be substituted by nucleophiles to attach bioactive molecules, cross-linking agents, or stimuli-responsive moieties. This approach is a versatile strategy for producing functional materials from a single polymer precursor. researchgate.net
Future exploration in this area could lead to the development of new biocompatible materials, functional coatings, or smart materials that respond to environmental changes, all originating from this halogenated amino acid building block.
Interactive Data Table: Potential Interdisciplinary Applications
The following table summarizes the prospective research avenues for this compound in non-biological fields.
| Target Field | Key Functional Groups | Potential Application/Product | Rationale |
| Asymmetric Catalysis | Amino Group, Ester Group, Chiral Center | Synthesis of Novel Chiral Ligands | The molecule provides a chiral scaffold with two coordination points (N, O) for metal binding, essential for creating enantioselective catalysts. mdpi.comnih.gov |
| Asymmetric Catalysis | Chloro Group | Tuning of Ligand Electronic Properties | The electronegative chlorine atom can modify the electronic nature of the catalyst, potentially improving selectivity and reactivity. |
| Materials Science | Amino Group, Ester Group | Monomer for Functional Polyamides/Polypeptoids | The bifunctional nature allows for participation in step-growth polymerization reactions to create novel polymer backbones. nih.gov |
| Materials Science | Chloro Group | Site for Post-Polymerization Modification | The reactive C-Cl bond on the polymer side chain enables the introduction of diverse functionalities after polymerization is complete. mdpi.comresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
